molecular formula C10H9FO3 B6256539 5-cyclopropoxy-2-fluorobenzoic acid CAS No. 1243460-99-2

5-cyclopropoxy-2-fluorobenzoic acid

Cat. No. B6256539
CAS RN: 1243460-99-2
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-2-fluorobenzoic acid (5-CPAFBA) is an organic compound belonging to the family of fluoroaromatic compounds. It is a highly reactive chemical, which is used in a variety of scientific and industrial applications. 5-CPAFBA is a versatile and useful compound with a wide range of applications in the synthesis of other compounds, as a reagent in scientific research, and as a pharmaceutical intermediate.

Scientific Research Applications

5-cyclopropoxy-2-fluorobenzoic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a starting material for the synthesis of pharmaceutical intermediates. 5-cyclopropoxy-2-fluorobenzoic acid is also used as a reactant in the synthesis of fluorinated polymers and as a building block for the synthesis of ionic liquids. Additionally, 5-cyclopropoxy-2-fluorobenzoic acid is used as a reagent in the synthesis of fluorinated compounds, such as fluorinated amino acids, fluorinated alcohols, and fluorinated ketones.

Mechanism of Action

5-cyclopropoxy-2-fluorobenzoic acid is a highly reactive compound, which is capable of undergoing a variety of chemical reactions. It is a versatile reagent, which can be used in a variety of reactions, such as nucleophilic substitution reactions, electrophilic addition reactions, and elimination reactions. Additionally, 5-cyclopropoxy-2-fluorobenzoic acid can be used in the synthesis of fluorinated compounds and as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
5-cyclopropoxy-2-fluorobenzoic acid is a highly reactive compound, which can be toxic if ingested or inhaled. It is also a skin and eye irritant, and can cause skin and eye irritation if it comes into contact with the skin or eyes. Additionally, 5-cyclopropoxy-2-fluorobenzoic acid can cause respiratory irritation if inhaled and can cause gastrointestinal irritation if ingested. Therefore, it is important to take proper safety precautions when handling 5-cyclopropoxy-2-fluorobenzoic acid.

Advantages and Limitations for Lab Experiments

5-cyclopropoxy-2-fluorobenzoic acid has a number of advantages and limitations when used in lab experiments. It is a highly reactive compound, which can be used in a variety of reactions, such as nucleophilic substitution reactions, electrophilic addition reactions, and elimination reactions. Additionally, 5-cyclopropoxy-2-fluorobenzoic acid is a versatile reagent, which can be used in the synthesis of other compounds, as a catalyst in the synthesis of other compounds, and as a starting material for the synthesis of pharmaceutical intermediates. However, 5-cyclopropoxy-2-fluorobenzoic acid is a highly toxic and reactive compound, which can cause skin and eye irritation if it comes into contact with the skin or eyes. Additionally, 5-cyclopropoxy-2-fluorobenzoic acid can cause respiratory irritation if inhaled and can cause gastrointestinal irritation if ingested. Therefore, it is important to take proper safety precautions when handling 5-cyclopropoxy-2-fluorobenzoic acid.

Future Directions

The future of 5-cyclopropoxy-2-fluorobenzoic acid is promising, and there are a number of potential future directions for its use. For example, 5-cyclopropoxy-2-fluorobenzoic acid could be used in the synthesis of fluorinated polymers, as a reagent in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated ketones, and as a building block for the synthesis of ionic liquids. Additionally, 5-cyclopropoxy-2-fluorobenzoic acid could be used in the synthesis of novel pharmaceuticals and as a catalyst in the synthesis of other compounds. Finally, 5-cyclopropoxy-2-fluorobenzoic acid could be used in the development of new analytical techniques and as a reagent in the synthesis of organic materials.

Synthesis Methods

5-cyclopropoxy-2-fluorobenzoic acid is synthesized through a three-step reaction process. The first step involves the reaction of 2-fluorobenzoic acid with cyclopropylmagnesium bromide, which yields the cyclopropyl ester. The second step involves the reaction of the cyclopropyl ester with sodium hydroxide, which yields the 5-cyclopropoxy-2-fluorobenzoic acid. The third and final step involves the hydrolysis of the 5-cyclopropoxy-2-fluorobenzoic acid, which yields the desired product. The reaction scheme is shown below:
Reaction Scheme:
2-Fluorobenzoic acid + Cyclopropylmagnesium bromide → Cyclopropyl ester
Cyclopropyl ester + Sodium hydroxide → 5-cyclopropoxy-2-fluorobenzoic acid
5-cyclopropoxy-2-fluorobenzoic acid + Water → 5-Cyclopropoxy-2-fluorobenzoic acid

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropoxy-2-fluorobenzoic acid can be achieved through a multi-step process involving the introduction of the cyclopropoxy and fluorine groups onto a benzene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Benzene", "Cyclopropane", "2-Fluorobenzoic acid", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Benzene is first treated with cyclopropane in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-cyclopropyl-1-phenylpropane.", "The resulting intermediate is then reacted with 2-fluorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride, to form 5-cyclopropoxy-2-fluorobenzoyl chloride.", "The benzoyl chloride is then hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then converted to its sodium salt by treatment with sodium bicarbonate.", "Carbon dioxide is bubbled through the solution to form the corresponding sodium carboxylate.", "The carboxylic acid is then precipitated from the solution by acidification with sulfuric acid.", "The resulting solid is filtered and washed with diethyl ether to yield 5-cyclopropoxy-2-fluorobenzoic acid." ] }

CAS RN

1243460-99-2

Product Name

5-cyclopropoxy-2-fluorobenzoic acid

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.